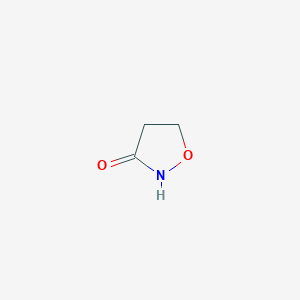

ISOXAZOLIDIN-3-ONE

説明

Significance in Organic Synthesis and Medicinal Chemistry

The isoxazolidin-3-one core and the broader isoxazolidine (B1194047) family are foundational in both the construction of complex organic molecules and the discovery of new therapeutic agents. mdpi.com Their utility as multipurpose intermediates is well-established in areas as diverse as medicinal chemistry, organic synthesis, and materials science. mdpi.com

In organic synthesis , the isoxazolidine ring serves as a crucial building block. The most common method for its synthesis is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene, a process that can create up to three new stereogenic centers in a single, stereospecific step. edu.krddergipark.org.tr This efficiency makes it a highly attractive method in synthetic chemistry. jocpr.com Researchers have developed numerous strategies to synthesize isoxazolidine derivatives, including multi-component reactions and environmentally friendly "green chemistry" approaches using water as a solvent. jocpr.comorganic-chemistry.org The resulting isoxazolidine derivatives are valuable synthons, acting as precursors for a wide range of important organic molecules like alkaloids, amino sugars, β-amino acids, and peptides. edu.krdpreprints.orgdergipark.org.trprimescholars.com

In medicinal chemistry , the isoxazolidine scaffold is a key component in many biologically active compounds. edu.krd The ability of the isoxazolidine system to act as a mimic for natural structures, such as the ribose unit in nucleosides, has been leveraged to create nucleoside analogues with potent anticancer and antiviral properties. researchgate.netnih.govedu.krd Derivatives of this compound have been shown to exhibit a broad spectrum of pharmacological activities.

Table 1: Biological Activities of Isoxazolidine Derivatives | Biological Activity | Description | Reference | | :--- | :--- | :--- | | Anticancer | Derivatives have shown the ability to inhibit the growth of various cancer cell lines, including prostate, thyroid, and colon cancer, often by inducing apoptosis. nih.govmdpi.com | | Antibacterial | Compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. dergipark.org.trmdpi.comnih.gov | | Antifungal | Certain derivatives have demonstrated efficacy against yeast strains like C. albicans. dergipark.org.trmdpi.comresearchgate.net | | Antiviral | The scaffold is used to create nucleoside analogues that interfere with viral replication. edu.krdmdpi.com | | Anti-inflammatory | Some isoxazolidine compounds have been noted for their anti-inflammatory properties. mdpi.com | | Antidiabetic | Derivatives have been investigated for their insulin-sensitizing activity. mdpi.com | | Neuroprotective | Potential applications in treating neurodegenerative diseases have been suggested for some isoxazolidines. ontosight.ai |

Detailed research has highlighted the potential of specific this compound derivatives as therapeutic agents. For instance, spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones have been synthesized and shown to possess antiproliferative activity against several human cancer cell lines, potentially by inhibiting the p53-MDM2 protein-protein interaction. nih.gov Another study focused on 3-(dibenzyloxyphosphoryl)isoxazolidine conjugates, which displayed significant cytotoxic effects against prostate cancer cells. mdpi.com

Table 2: Selected Research Findings on this compound Derivatives | Compound Class | Biological Target/Activity | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones | Antiproliferative activity against SH-SY5Y, HT-29, and HepG2 cancer cell lines. | The most active compounds showed IC₅₀ values in the range of 9–22 μM. nih.gov | | 3-(Dibenzyloxyphosphoryl)isoxazolidine conjugates | Cytotoxic activity against the PC-3 prostate cancer cell line. | The most potent compounds demonstrated IC₅₀ values between 9.84 and 12.67 μM and induced apoptosis. mdpi.com | | Isoxazolidine-3,5-dione (JTT-501) | Insulin-sensitizing activity. | Significantly decreased blood glucose levels in preclinical studies. | | Terizidone / Pentizidone | Antibacterial activity against tuberculosis. | A prodrug of cycloserine, a broad-spectrum antibiotic used in tuberculosis treatment. nih.govcymitquimica.com | | Substituted Isoxazolidines | Antibacterial and Antifungal. | Displayed significant activity against S. epidermidis, M. luteus, B. cereus, and C. albicans. dergipark.org.trresearchgate.net |

The versatility of the this compound scaffold in both creating complex molecular architectures and serving as a foundation for potent, biologically active agents underscores its profound significance in modern chemistry. edu.krdmdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-1-2-6-4-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDOFVVNXBGLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152332 | |

| Record name | 3-Isoxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1192-07-0 | |

| Record name | 3-Isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 °C | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Isoxazolidin 3 One and Its Derivatives

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and widely utilized method for constructing five-membered heterocyclic rings, including isoxazolidines. dergipark.org.trmdpi.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, leading to the formation of a cyclic adduct. dergipark.org.tr In the context of isoxazolidin-3-one synthesis, nitrones and nitrile oxides are the most commonly employed 1,3-dipoles. dergipark.org.trmdpi.com

Nitrone-Alkene Cycloadditions

The reaction between a nitrone and an alkene is a classic example of a 1,3-dipolar cycloaddition, yielding an isoxazolidine (B1194047) ring. rsc.orgrsc.org This transformation is highly valued for its ability to generate multiple stereocenters in a single step. dergipark.org.trqu.edu.sa The regiochemistry and stereochemistry of the cycloaddition are influenced by both steric and electronic factors of the reacting partners. qu.edu.sachim.it

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In nitrone-alkene cycloadditions, regioselectivity is primarily governed by frontier molecular orbital (FMO) interactions. rsc.orgwikipedia.org For electron-rich or neutral alkenes, the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone is dominant, typically leading to the formation of the 5-substituted isoxazolidine. wikipedia.orgrasayanjournal.co.in Conversely, with electron-poor alkenes, the HOMO(nitrone)-LUMO(dipolarophile) interaction prevails, favoring the 4-substituted regioisomer. wikipedia.org

Stereoselectivity in these reactions can be intricate, with the potential to form multiple diastereomers. mdpi.com The use of cyclic nitrones often leads to higher regio- and stereoselectivity compared to their acyclic counterparts due to their rigid structures. qu.edu.sa For instance, the cycloaddition of a cyclic nitrone with an diazadiene in acetonitrile (B52724) at 60 °C resulted in a completely regio- and stereoselective reaction with a 91% yield and a single diastereomer. chim.it In contrast, acyclic nitrones can exist as E/Z isomers, which can complicate the stereochemical outcome. mdpi.com However, the Z configuration is generally favored in acyclic nitrones to minimize steric hindrance. qu.edu.sa

The diastereoselectivity of the cycloaddition is also influenced by the approach of the nitrone to the alkene, which can be either endo or exo. This is often dictated by a balance between steric repulsions and favorable secondary orbital interactions. chim.it For example, in the cycloaddition of a nitrone to a maleimide, the formation of two diastereomers was observed, arising from the two possible transition states. researchgate.net

To improve the efficiency and selectivity of nitrone-alkene cycloadditions, various catalytic systems have been developed. Lewis acids are known to catalyze these reactions, often leading to enhanced reaction rates and improved stereoselectivity. acs.org For example, the use of Zn(OTf)₂ as a Lewis acid in an intramolecular nitrone cycloaddition resulted in diastereoselectivities up to 22:1. acs.org Similarly, Er(OTf)₃ has been employed in ionic liquids for the cycloaddition of nitrones with alkene ethers, with the catalyst system being recyclable. rasayanjournal.co.in

Organocatalysis has also emerged as a powerful tool for asymmetric nitrone cycloadditions. frontiersin.org Chiral imidazolidinone salts can catalyze the reaction between nitrones and α,β-unsaturated aldehydes with high enantioselectivity. Another approach involves the use of chiral N,N'-dioxide–nickel(II) complexes, which have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides to 3-arylidene-oxindoles with excellent enantioselectivities (up to 99% ee). acs.org Bifunctional organocatalysts, combining a hydrogen bond donor and an amine, have been used for the kinetic resolution of racemic isoxazolidin-5-ones. wustl.edu

Intramolecular 1,3-dipolar cycloadditions of nitrones are particularly valuable for the synthesis of complex polycyclic and fused ring systems. rsc.orgwikipedia.org These reactions often proceed at lower temperatures than their intermolecular counterparts and can exhibit high levels of stereocontrol, frequently leading to a single diastereomer. rsc.orgwikipedia.org The tether connecting the nitrone and the alkene plays a crucial role in dictating the regioselectivity and stereoselectivity of the cyclization, which can differ from the outcomes predicted by FMO theory for intermolecular reactions. rsc.orgrsc.org

For instance, the intramolecular cycloaddition of a nitrone derived from L-arabinose yielded a cis-fused isoxazolidine as the major product. rsc.org In another example, the synthesis of bicyclic isoxazolidines was achieved via an intramolecular nitrone cycloaddition, demonstrating the power of this strategy for constructing complex frameworks. thieme-connect.com The synthesis of isoxazolidine-fused eight-membered heterocycles has also been accomplished through an intramolecular nitrone-alkene cycloaddition, affording novel tricyclic systems in good yields. thieme-connect.com

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. chemistryworldconference.com For nitrone-alkene cycloadditions, green chemistry approaches have focused on the use of alternative solvents and energy sources. chemistryworldconference.com Water has been successfully employed as a solvent for these reactions, often leading to accelerated reaction rates and high yields. rasayanjournal.co.injocpr.com The hydrophobic effect of water can promote the aggregation of nonpolar reactants, thereby increasing the reaction rate. rasayanjournal.co.in One-pot syntheses in water, combining nitrone formation and subsequent cycloaddition, have been reported, offering a streamlined and efficient process. rasayanjournal.co.inresearchgate.net

Microwave irradiation has also been utilized to accelerate these cycloadditions, often resulting in shorter reaction times and cleaner reactions. nih.gov The use of ionic liquids as recyclable solvents and catalysts is another promising green approach. rasayanjournal.co.inscirp.org For example, 1-butyl-3-methylimidazolium-based ionic liquids have been shown to significantly accelerate the reaction rate and improve the yield of intermolecular nitrone cycloadditions. rasayanjournal.co.in

Intramolecular Cycloaddition Strategies

Nitrile Oxide Cycloadditions

Nitrile oxides are another important class of 1,3-dipoles used for the synthesis of isoxazole (B147169) and isoxazoline (B3343090) rings through cycloaddition with alkynes and alkenes, respectively. mdpi.comresearchgate.net These reactions are a versatile method for preparing isoxazolines, which can be precursors to isoxazolidin-3-ones. researchgate.net Nitrile oxides are often generated in situ due to their instability, typically from the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. mdpi.comnih.gov

The cycloaddition of nitrile oxides to alkenes generally proceeds with high regioselectivity. researchgate.netnih.gov For example, the reaction of bromonitrile oxide with sugar-derived alkenes was found to be regiospecific and diastereoselective, affording the corresponding bromoisoxazolines in good yields. arkat-usa.org Intramolecular nitrile oxide cycloadditions (INOC) are also a powerful strategy for constructing fused and bicyclic isoxazole and isoxazoline systems. nih.govacs.org These reactions have been used to synthesize a variety of complex heterocyclic structures with high efficiency. nih.gov

Cyclization and Ring-Forming Reactions

The construction of the this compound ring is predominantly achieved through cyclization reactions, where linear precursors are converted into the desired five-membered heterocycle.

Hydroxylamine (B1172632) and its derivatives are fundamental building blocks for constructing the this compound skeleton due to the inherent N-O bond.

One established method involves a two-stage process starting with the reaction of hydroxylamines with 3-halogen-substituted carboxylic acid chlorides in the presence of a base. google.com This initially forms a hydroxamic acid intermediate, which, after isolation, is cyclized in a second step to yield the this compound ring. google.com For instance, reacting chlorpivalic acid chloride with two equivalents of hydroxylamine hydrochloride can produce the corresponding hydroxamic acid, which is then cyclized using a base like potassium hydroxide (B78521) in methanol (B129727) to form 4,4-dimethyl-isoxazolin-3-one. google.com

Another key pathway is the cyclization of β-alkynyl hydroxamic acids. A mild and practical method utilizes a gold(I) catalyst, such as Au(PPh3)SbF6, for the 5-exo cyclization of N-substituted α-alkynyl hydroxamic acids, which produces isoxazolidin-3-ones with high Z-selectivity for the newly formed exocyclic double bond. researchgate.net This transformation is a key use for hydroxamic acids in the synthesis of heterocyclic compounds with a nitrogen-oxygen linkage. researchgate.net

Furthermore, the isoxazolidinone ring can be formed through the cyclization of precursors derived from the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. The synthesis of various 1,2-N/O heterocycles, including isoxazolidines, often relies on the reactivity of O-alkynyl hydroxylamines, which can undergo cyclization through C-N bond formation. rsc.org

For the large-scale synthesis of this compound derivatives, particularly those with commercial applications, efficient and scalable industrial methods are paramount. These processes are designed to be cost-effective and minimize complex purification steps.

One patented industrial method for producing high-purity 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone involves a two-step process. google.com The first step is the dehydration and salification of 4,4-dimethyl-3-isoxazolidone in an aprotic polar solvent, followed by N-benzylation with 2,4-dichlorobenzyl chloride under alkaline conditions. google.com The crude product is then crystallized from a protic solvent at low temperatures (-15 to 0 °C) to yield the high-purity solid compound, a method that avoids more complex purification and allows for the recycling of materials from the mother liquor. google.com

An alternative approach described for the preparation of isoxazolidin-3-ones proceeds without the isolation of intermediates. google.com This process involves reacting hydroxylamines directly with 3-halogen-substituted carboxylic acid esters, such as methyl 3-chloro-2,2-dimethylpropionate, in the presence of a base like sodium methylate. The reaction can be carried out at temperatures ranging from 10 to 80 °C, offering a more streamlined synthesis compared to the two-stage process involving acid chlorides. google.com

| Method | Starting Materials | Key Reagents/Conditions | Product Example | Reference |

| Dehydration, Salification & Benzylation | 4,4-dimethyl-3-isoxazolidone, 2,4-dichlorobenzyl chloride | Aprotic polar solvent (e.g., DMF), base; followed by crystallization in a protic solvent (e.g., isopropanol/water) at low temperature. | 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone | google.com |

| One-Pot Reaction | Hydroxylamine hydrochloride, Methyl 3-chloro-2,2-dimethylpropionate | Sodium methylate, Methanol, 20-40 °C | 4,4-dimethyl-isoxazolin-3-one | google.com |

| Two-Stage Reaction | Hydroxylamine hydrochloride, Chlorpivalic acid chloride | 1. NaOH, water. 2. KOH, methanol. | 4,4-dimethyl-isoxazolin-3-one | google.com |

Hydroxylamine-Based Cyclization Pathways

Derivatization and Functionalization of the this compound Ring System

Once the this compound ring is formed, its functionalization is key to creating a library of novel derivatives. Oxidation, reduction, and substitution reactions are primary tools for modifying the core structure.

Oxidation of the isoxazolidine ring system can lead to valuable products, with selectivity being a critical factor. The direct oxidation of isoxazolidines to 3-isoxazolidinones is a significant transformation. researchgate.netmdpi.com Ruthenium tetroxide (RuO₄), generated in situ from RuO₂ and NaIO₄, has proven to be a highly effective and regioselective reagent for this purpose. researchgate.net This oxidation, conducted under biphasic conditions (e.g., ethyl acetate/water), selectively targets the C-3 position of the isoxazolidine ring. researchgate.net

Computational and experimental studies have shown that the selectivity of RuO₄-catalyzed oxidation is influenced by the N-substituents on the isoxazolidine ring. mdpi.com The reaction mechanism involves a hydride transfer, and the stability of the resulting carbocation intermediate dictates the preferred site of oxidation. For N-substituted isoxazolidines, all carbon atoms adjacent to the heteroatoms can potentially undergo oxidation, but the C-3 position is often favored. researchgate.net Other common oxidizing agents like potassium permanganate (B83412) and hydrogen peroxide can also be used, potentially leading to the formation of corresponding oxazolidinones.

| Reaction | Substrate | Reagent(s) | Product | Key Findings | Reference |

| Direct Oxidation | N-substituted Isoxazolidines | RuO₂ / NaIO₄ | 3-Isoxazolidinone derivatives | Highly regioselective for the C-3 position. | researchgate.net |

| Catalyzed Oxidation | N-substituted Isoxazolidines | RuO₄ | N-substituted-isoxazolidin-3-one | Selectivity is correlated to the stability of the corresponding carbocations. | researchgate.netmdpi.com |

| General Oxidation | This compound | Potassium permanganate, Hydrogen peroxide | Corresponding oxazolidinones | General oxidation pathway. |

Reduction of the this compound ring and its derivatives opens pathways to various novel compounds, including important amino alcohols. The amide group within the this compound ring, which can be considered a cyclic Weinreb amide, can be reduced. mdpi.com Reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group to yield amines or other reduced derivatives.

Specific reductions have been developed for targeted synthesis. For example, this compound can be reduced with Schwartz's reagent (Cp₂Zr(H)Cl) to the corresponding azahemiacetal, which serves as an intermediate for further functionalization. researchgate.net In other contexts, the reduction of a substituent on the isoxazolidine ring can be achieved selectively. The carbonyl group of a (pyrazolylcarbonyl)isoxazolidine was reduced using sodium borohydride (B1222165) (NaBH₄) to furnish the corresponding alcohol without affecting the heterocyclic ring. nih.gov Ring-opening reductions using catalysts like Pd/C can cleave the N-O bond to generate β-amino alcohols. nih.gov

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

| Carbonyl Reduction | This compound | Cp₂Zr(H)Cl | Azahemiacetal | researchgate.net |

| Amide Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | Amines or other reduced derivatives | |

| Substituent Reduction | 4-(Pyrazolylcarbonyl)isoxazolidine | Sodium borohydride (NaBH₄) | 4-(Pyrazolyl(hydroxy)methyl)isoxazolidine | nih.gov |

| Ring-Opening Reduction | Isoxazolidine derivative | Pd/C catalyst | β-alkamine | nih.gov |

The this compound ring and its derivatives can serve as substrates for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The nitrogen and oxygen atoms of the ring can potentially be sites for substitution.

More specifically, derivatized isoxazolidin-3-ones can undergo substitution at appended functional groups. In one study, 4-(pyrazolylcarbonyl)isoxazolidines were subjected to nucleophilic substitution with Grignard reagents (e.g., CH₃MgBr). nih.gov This reaction resulted in the formation of tertiary alcohols via attack at the exocyclic carbonyl group. nih.gov

Addition-elimination reactions have also been explored. Research on (pyrazolylcarbonyl)isoxazolidines demonstrated that these compounds could undergo addition-elimination to introduce new substituents. nih.gov Furthermore, related isoxazolidine systems, such as isoxazolidinyl epoxides, readily undergo nucleophilic substitution. The epoxide ring can be opened by various nucleophiles to install substituents at the C-5 position while retaining the isoxazolidine core, yielding products like 4-hydroxy-5-substituted isoxazolidines. researchgate.net While not directly on the this compound carbonyl, these reactions showcase the utility of the isoxazolidine scaffold in substitution chemistry. researchgate.net

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

| Nucleophilic Substitution | 4-(Pyrazolylcarbonyl)isoxazolidine | CH₃MgBr (Grignard reagent) | 2-(Isoxazolidin-4-yl)propan-2-ol | nih.gov |

| Nucleophilic Substitution | This compound | General Nucleophiles | Substituted derivatives | |

| Addition-Elimination | (Pyrazolylcarbonyl)isoxazolidine | Various Nucleophiles | Derivatized Isoxazolidines | nih.gov |

Ring-Opening Transformations for Access to Other Scaffolds

The this compound ring, and the broader isoxazolidine class of heterocycles, are valuable synthetic intermediates largely due to the labile N-O bond, which can be selectively cleaved under various conditions to provide access to a diverse range of acyclic and heterocyclic scaffolds. nih.govnih.gov These transformations are crucial for converting the cyclic structures into valuable building blocks such as β-amino acids, 1,3-amino alcohols, and β-lactams. colab.wsresearchgate.netresearchgate.net The strategic cleavage of the isoxazolidine ring unlocks the synthetic potential embedded within its structure, allowing for the stereocontrolled introduction of amino and hydroxyl functionalities. d-nb.info

The primary methods for the ring-opening of isoxazolidin-3-ones and their derivatives involve reductive cleavage and, in specific cases, acid-mediated rearrangements. The choice of reagent and reaction conditions dictates the nature of the resulting product, offering chemists a versatile toolkit for molecular elaboration.

Reductive N-O Bond Cleavage

The most common transformation of the isoxazolidine core is the reductive cleavage of the weak nitrogen-oxygen bond. This process is a cornerstone in the synthesis of β-amino acids and 1,3-aminoalcohols, which are significant components of many biologically active molecules. researchgate.netcolab.ws Various reducing systems have been developed to effect this transformation, each with its own scope and limitations.

Hydrogenolysis (Pd/C)

Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a widely employed method for the N-O bond cleavage of isoxazolidin-5-ones to furnish β-amino acids. researchgate.net This method often proceeds under mild conditions of hydrogen gas at ambient temperature and pressure. researchgate.net Alternatively, ammonium (B1175870) formate (B1220265) can be used as a hydrogen source, which avoids the need for a pressurized hydrogen gas apparatus. researchgate.net This transformation is particularly valuable as isoxazolidin-5-ones can be synthesized enantioselectively, making this a powerful strategy for accessing chiral β-amino acids. researchgate.net For instance, the reductive cleavage of pyridyl-substituted isoxazolidines in the presence of Pd/C and ammonium formate in a methanol-THF solvent system at room temperature provides a facile route to β³- and β²,³-amino alcohols. researchgate.net

Dissolving Metal Reductions (Zn/AcOH)

A classic and effective method for the reductive opening of isoxazolidine rings involves the use of zinc dust in acetic acid. researchgate.net This reaction is typically rapid and high-yielding, providing 1,3-amino alcohols from the corresponding isoxazolidines. d-nb.info The reaction can often be accelerated using microwave irradiation, significantly shortening reaction times. For example, treatment of N-methyl isoxazolidines with zinc powder in glacial acetic acid under microwave irradiation leads to the corresponding 1,3-amino alcohols in excellent yields. This method has also been applied to trifluoromethylated isoxazolidines, where reaction with zinc in acetic acid at room temperature yields trifluoromethylated 1,3-amino alcohols. nih.gov

Molybdenum Hexacarbonyl [Mo(CO)₆]

Molybdenum hexacarbonyl, in the presence of water, is a mild and selective reagent for the reductive cleavage of the N-O bond in isoxazolidines and related isoxazoles. colab.wsresearchgate.netdoi.orgrsc.org This method is valued for its selectivity and the ability to preserve other functional groups, proceeding with complete retention of configuration at the stereocenters. colab.ws The reaction is typically carried out by heating the isoxazolidine with Mo(CO)₆ in a solvent mixture such as acetonitrile/water. doi.org This process has been successfully used to synthesize monocyclic nine-membered compounds from bicyclic precursors containing an isoxazolidine ring. doi.org

The following table summarizes representative examples of reductive ring-opening reactions of isoxazolidine derivatives.

| Starting Material | Reagent and Conditions | Product | Yield (%) | Ref. |

| 2-Phenyl-3-(p-tolyl)isoxazolidin-5-one | H₂, Pd/C, EtOH, rt | N-Benzyl-3-phenyl-3-(p-tolyl)alanine | High | researchgate.net |

| Substituted Pyridyl-isoxazolidines | Pd/C, HCOONH₄, MeOH-THF, rt | β³- and β²,³-Amino alcohols | Good | researchgate.net |

| N-Methyl Isoxazolidine | Zn dust, AcOH, Microwave (50% power), 4 min | 1,3-Amino alcohol | 88 | |

| Trifluoromethylated Isoxazolidine | Zn, HOAc, rt, 10 min | Trifluoromethylated 1,3-amino alcohol | Good | nih.gov |

| Bicyclic Isoxazolidine | Mo(CO)₆ (4 equiv), CH₃CN/H₂O, reflux | Monocyclic nine-membered enone | 81 | doi.org |

Acid-Mediated Rearrangements

In addition to reductive cleavage, isoxazolidines bearing specific structural features can undergo fascinating rearrangements under acidic conditions to yield different heterocyclic scaffolds. A notable example is the fragmentative rearrangement of 5-spirocyclopropaneisoxazolidines. When these compounds are treated with an acid, they can rearrange to form β-lactams (azetidin-2-ones), a core structure in many important antibiotics. researchgate.net This transformation is believed to proceed through an initial N-O bond homolysis triggered by the acid, followed by cleavage of a cyclopropane (B1198618) C-C bond. researchgate.net This method provides an original pathway to β-lactam and β-homoproline derivatives that are not easily accessible through conventional routes. researchgate.net

Computational Chemistry and Mechanistic Elucidation of Isoxazolidin 3 One Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of isoxazolidin-3-one chemistry, providing profound insights into their reactivity and the pathways through which they react.

DFT calculations are instrumental in predicting the reactivity of isoxazolidin-3-ones and elucidating the most probable reaction pathways. For instance, in the context of 1,3-dipolar cycloaddition reactions, a primary method for synthesizing isoxazolidine (B1194047) rings, DFT can be used to analyze the global and local properties of reactants to foresee the electron demand of the reaction. zenodo.org Studies have shown that DFT calculations can successfully model complex multi-step organic reactions, although the accuracy can be dependent on the functional used. nih.govosti.gov

A notable application of DFT is in studying oxidation reactions. A computational mechanistic study of the RuO4-catalyzed oxidation of N-substituted isoxazolidines to yield isoxazolidin-3-ones has been performed. researchgate.netmdpi.com This study highlighted that the selectivity of the oxidation is correlated with the stability of the carbocation intermediates formed during the reaction, with the N-methylthis compound being the preferred product. researchgate.net The calculations revealed that the reaction proceeds through a [3+2] one-step, yet asynchronous, mechanism. researchgate.net

Furthermore, DFT has been employed to investigate the mechanism of the Brandi reaction, which involves the thermal transformation of spiro[cyclopropane-1,5′-isoxazolidines]. researchgate.net These calculations indicated that the reaction proceeds via a stepwise mechanism involving the homolytic cleavage of the N-O bond of the isoxazolidine ring. researchgate.net

The following table summarizes key DFT findings on the reactivity of isoxazolidine derivatives:

| Reaction Type | Reactants | Key DFT Finding | Reference |

| 1,3-Dipolar Cycloaddition | N-phenyl-α-amino nitrone and methyl vinyl ketone | The reaction follows a stereospecific pathway, and the electron demand can be predicted by global properties of the reactants. | zenodo.org |

| RuO4-Catalyzed Oxidation | N-substituted isoxazolidines | The reaction selectivity is governed by the stability of the transient carbocation intermediates. | researchgate.netmdpi.comresearchgate.net |

| Brandi Reaction | Spiro[cyclopropane-1,5′-isoxazolidines] | The reaction proceeds through a stepwise mechanism initiated by the homolytic cleavage of the N-O bond. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Nitrones and captodative olefins | The DFT/HSAB theoretical model successfully rationalized the observed regioselectivity where FMO theory failed. | acs.org |

One of the most powerful applications of DFT in this compound chemistry is in rationalizing the regio- and stereoselectivity of their formation and subsequent reactions. In 1,3-dipolar cycloaddition reactions, DFT calculations have been used to explain why a particular regioisomer or stereoisomer is formed preferentially. rsc.orgrsc.org

For example, in the reaction between C-phenyl-N-methylnitrone and various substituted alkenes, DFT calculations at the B3LYP/6-31G(d,p) level of theory were able to rationalize the complete regioselectivity and high stereoselectivity observed experimentally. rsc.orgrsc.org The analysis of transition state energies and reactivity indices derived from conceptual DFT provided a clear picture of the factors governing the selectivity. rsc.org Similarly, in multicomponent domino reactions involving a Knoevenagel/Diels-Alder sequence, DFT has been used to understand the diastereoselectivity by analyzing the stability of endo transition states. researchgate.net

The Hard and Soft Acids and Bases (HSAB) principle, when combined with DFT, has also proven effective in explaining the regioselectivity of cycloaddition reactions where Frontier Molecular Orbital (FMO) theory failed. acs.org By calculating interaction energies, this model identifies the nucleophilic and electrophilic centers involved, predicting the direction of the electronic process. acs.org

The following table presents examples of how DFT has been used to explain selectivity in isoxazolidine synthesis:

| Reaction | Selectivity Type | DFT-Based Explanation | Reference |

| 1,3-Dipolar Cycloaddition | Regio- and Stereoselectivity | Analysis of transition state energies and DFT reactivity indices. | rsc.orgrsc.org |

| Multicomponent Domino Reaction | Diastereoselectivity | The less hindered face of the diene interacts with the dienophile via a more stable endo transition state. | researchgate.net |

| 1,3-Dipolar Cycloaddition | Regioselectivity | The DFT/HSAB model identified the key nucleophilic and electrophilic interactions. | acs.org |

| RuO4-Catalyzed Oxidation | Chemoselectivity (endo/exo) | The preference for exo attack is correlated with the stability of the transient carbocation formed. | mdpi.comresearchgate.netnih.gov |

The modeling of transition states is a cornerstone of computational reaction mechanism studies. DFT allows for the localization and characterization of transition state structures, providing crucial information about the energy barriers and the geometry of the reacting species at the highest point of the reaction coordinate.

In the 1,3-dipolar cycloaddition reaction of N-phenyl-α-amino nitrone to methyl vinyl ketone, DFT calculations were used to locate the transition states along the reaction pathway. zenodo.org The activation parameters derived from these transition states helped to rationalize the observed selectivities. zenodo.org Single trajectory simulations based on the DFT potential energy surface were also used to determine the time gap between the formation of the C-C and C-O bonds, indicating an asynchronous bond formation process. zenodo.org

Similarly, in the study of the RuO4-catalyzed oxidation of isoxazolidines, the transition states for both the endo and exo attack pathways were located. mdpi.com The relative energies of these transition states provided a quantitative basis for the observed chemoselectivity. mdpi.com For the synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, transition states for the cycloaddition were modeled to rationalize the observed regio- and stereoselectivity. beilstein-journals.orgbeilstein-journals.org

The following table highlights key aspects of transition state modeling for reactions involving isoxazolidines:

| Reaction | Key Finding from Transition State Modeling | Computational Method | Reference |

| 1,3-Dipolar Cycloaddition | Activation parameters from located transition states rationalize selectivity. Asynchronous bond formation predicted. | DFT/B3LYP/6-311G+(d,p) | zenodo.org |

| RuO4-Catalyzed Oxidation | Relative energies of endo and exo transition states explain chemoselectivity. | DFT | mdpi.com |

| Spiro-isoxazolidinone Synthesis | Modeled transition states for cycloaddition rationalize regio- and stereochemical outcomes. | DFT (M06/6-31+G(d,p)) | beilstein-journals.orgbeilstein-journals.org |

| Nitrone with Silyl (B83357) Ketene Acetal | Reaction proceeds through a classical 1,3-dipolar cycloaddition transition state, followed by silyl group transfer. | DFT | researchgate.net |

Rationalization of Regio- and Stereoselectivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful computational lens to observe the dynamic behavior of molecules over time. This technique is particularly valuable for understanding how this compound derivatives interact with biological macromolecules, such as proteins.

MD simulations are increasingly used to predict the binding affinities of small molecules to their protein targets, a critical step in drug discovery. diva-portal.orgchemrxiv.org By simulating the protein-ligand complex in a realistic environment, MD can provide insights into the stability of the complex and the key interactions that govern binding. uu.nl

For a series of isoxazolidine derivatives, molecular docking followed by MD simulations was used to assess their binding to the EGFR receptor. researchgate.netresearchgate.net The compound with the highest docking score was subjected to MD simulations to evaluate the stability of its binding mode. researchgate.netresearchgate.net The simulations revealed the importance of specific interactions, such as hydrogen bonds between the ligand and key amino acid residues, in stabilizing the complex. researchgate.netresearchgate.net

In another study on isoxazole (B147169) derivatives as farnesoid X receptor (FXR) agonists, MD simulations were employed to understand the binding modes and interactions. nih.gov The simulations highlighted the conformational motions of specific loops in the protein's ligand-binding domain as being crucial for protein stability and ligand activity. nih.gov The root mean square deviation (RMSD) of the protein backbone was monitored throughout the simulation to assess the stability of the protein-ligand complex. nih.gov

The following table summarizes findings from MD simulations of isoxazolidine and related isoxazole derivatives:

| System | Key Finding from MD Simulation | Duration of Simulation | Reference |

| Isoxazolidine derivatives with EGFR | Compound 11a showed the most substantial binding energy, with key hydrogen bonds to MET 793. | Not specified | researchgate.netresearchgate.net |

| Isoxazole derivatives with FXR | Conformational motions of loops L: H1/H2 and L: H5/H6 are crucial for protein stability and agonistic activity. | 100 ns | nih.gov |

| Isoxazole derivatives with Carbonic Anhydrase | Supported in vitro enzyme inhibition results with computed binding free energies. | 400 ns | nih.gov |

| Isoxazole derivatives with Cyclooxygenases | Confirmed the stability of the potent compound within the active site of the enzyme. | 100 ns | frontiersin.org |

Combined Theoretical and Experimental Mechanistic Studies

The most powerful approach to understanding reaction mechanisms often involves a synergistic combination of theoretical calculations and experimental work. This integrated approach allows for the validation of computational models against real-world observations and provides a deeper, more comprehensive understanding of the chemical processes at play.

A prime example is the study of the RuO4-catalyzed oxidation of N-substituted isoxazolidines. mdpi.comresearchgate.netnih.gov Here, DFT calculations predicted a preference for exo attack, with the selectivity increasing with the stability of the corresponding transient carbocation. mdpi.comresearchgate.netnih.gov These computational predictions were subsequently confirmed by experimental results, which showed a product distribution that matched the theoretical exo/endo selectivity. mdpi.comnih.gov This successful interplay between theory and experiment provided a robust and detailed picture of the reaction mechanism. mdpi.comnih.gov

In the synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, the regio- and stereoselectivity of the 1,3-dipolar cycloaddition were rationalized using DFT calculations. beilstein-journals.orgbeilstein-journals.org The computational results were in agreement with the experimentally observed product distribution, lending strong support to the proposed mechanism and the factors controlling the selectivity. beilstein-journals.orgbeilstein-journals.org

Similarly, experimental and theoretical studies on the 1,3-dipolar cycloaddition of C-phenyl-N-methylnitrone with substituted alkenes demonstrated excellent agreement between the experimentally determined structures and the computationally predicted outcomes. rsc.orgrsc.org The theoretical analysis of the reaction mechanism, reactivity, and selectivity provided a solid foundation for understanding the experimental findings. rsc.org

The following table provides examples of combined theoretical and experimental studies on isoxazolidine reactivity:

| Reaction | Theoretical Method | Experimental Method | Key Finding | Reference |

| RuO4-Catalyzed Oxidation | DFT | Product analysis (NMR, GC-MS) | Experimental product ratios confirmed the computationally predicted exo/endo selectivity. | mdpi.comresearchgate.netnih.gov |

| Spiro-isoxazolidinone Synthesis | DFT (M06/6-31+G(d,p)) | NMR spectroscopy, X-ray crystallography | Computational rationalization of regio- and stereoselectivity was consistent with the experimentally determined structures. | beilstein-journals.orgbeilstein-journals.org |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-31G(d,p)) | NMR spectroscopy, MS | Theoretical results on mechanism, reactivity, and selectivity were in agreement with experimental findings. | rsc.org |

| Isoxazolidine Synthesis | DFT and ab initio methods | Thermal and flash vacuum thermolysis | Theoretical results on reactivity and reaction mechanism reasonably reflected experimental findings. | researchgate.net |

Biological Activities and Therapeutic Applications of Isoxazolidin 3 One Derivatives

Anticancer Research and Development

The isoxazolidine (B1194047) ring is considered a valuable pharmacophore in the design of novel anticancer agents. umsida.ac.id Its structural similarity to components of natural molecules like nucleosides and amino acids allows for the synthesis of derivatives with potent and selective anticancer properties. nih.gov

Cytotoxic and Antiproliferative Activity against Cancer Cell Lines

Isoxazolidin-3-one derivatives have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

A series of novel enantiopure isoxazolidine derivatives showed notable inhibitory activity against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. nih.gov Two compounds in particular, 2f and 2g , exhibited strong, dose-dependent growth attenuation in all three cell lines, with IC50 values comparable to the standard anticancer drug doxorubicin. nih.gov Specifically, the IC50 values for 2g were 17.7 ± 1 µM (MCF-7), 12.1 ± 1.1 µM (A-549), and 13.9 ± 0.7 µM (SKOV3). nih.gov For 2f , the IC50 values were 9.7 ± 1.3µM (MCF-7), 9.7 ± 0.7µM (A-549), and 6.5 ± 0.9µM (SKOV3). nih.gov

Another study reported on spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, which displayed cytotoxic properties and antiproliferative activity in the range of 9–22 μM against neuroblastoma (SH-SY5Y), colorectal adenocarcinoma (HT-29), and hepatocellular carcinoma (HepG2) cells. researchgate.netbeilstein-journals.org The most active compound, 6e , showed an IC50 in this range. beilstein-journals.org

Furthermore, new 3-(dibenzyloxyphosphoryl)isoxazolidine conjugates have been synthesized and evaluated for their anticancer activity against prostate cancer cell lines (PC-3). mdpi.com The most active compounds in this series demonstrated IC50 values ranging from 9.84 to 12.67 μM. mdpi.com Specifically, isoxazolidines trans-16a and trans-16b , along with their cis-isomer enriched mixtures, showed the highest antiproliferative properties towards the PC-3 cell line, with IC50 values between 9.84 ± 3.69 and 12.67 ± 3.45 μM. mdpi.com

Other research has highlighted the cytotoxicity of various isoxazolidine derivatives against a panel of cancer cell lines:

A series of isoxazole (B147169) derivatives of spiroazolidine-oxindole, with compound 30 showing significant cytotoxicity against human leukemia (K562), lung cancer (A549), and prostate cancer (PC-3) cells with IC50 values of 10.7 µM, 21.5 µM, and 13.1 µM, respectively. encyclopedia.pubnih.gov

Isoxazoline (B3343090) derivatives of andrographolide (B1667393), with compounds 31a, 31b, 31c, 31d, and 32 exhibiting significant cytotoxicity against HCT15, HeLa, and DU145 cell lines with IC50 values below 40 µg/mL. encyclopedia.pubnih.gov

A new isoxazoline derivative of goniodiol (B134919) diacetate, compound 38 , which showed potent activity against SKOV3 and MDA-MB-231 cell lines with EC50 values of 6.83 µM and 6.88 µM, respectively. encyclopedia.pubnih.gov

Pyridine-based isoxazolidines, where compound 27b inhibited the lung cancer cell line A-549 with an IC50 of 72 mM. researchgate.net

Isoxazolidine derivatives bearing p-Nitro and m-Nitro aromatic substituents showed considerable antitumor activities in MCF-7 cell lines with IC50 values ranging from 23 µg/ml to 153 µg/ml. oncologyradiotherapy.com

Table 1: Cytotoxic and Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/EC50) | Reference(s) |

|---|---|---|---|

| 2f | MCF-7, A-549, SKOV3 | 9.7 µM, 9.7 µM, 6.5 µM | nih.gov |

| 2g | MCF-7, A-549, SKOV3 | 17.7 µM, 12.1 µM, 13.9 µM | nih.gov |

| Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones (e.g., 6e ) | SH-SY5Y, HT-29, HepG2 | 9–22 μM | researchgate.netbeilstein-journals.org |

| 3-(Dibenzyloxyphosphoryl)isoxazolidine conjugates (trans-16a , trans-16b ) | PC-3 | 9.84–12.67 μM | mdpi.com |

| Isoxazole derivative of spiroazolidine-oxindole (30 ) | K562, A549, PC-3 | 10.7 µM, 21.5 µM, 13.1 µM | encyclopedia.pubnih.gov |

| Isoxazoline derivatives of andrographolide (31a-d, 32 ) | HCT15, HeLa, DU145 | < 40 µg/mL | encyclopedia.pubnih.gov |

| Isoxazoline derivative of goniodiol diacetate (38 ) | SKOV3, MDA-MB-231 | 6.83 µM, 6.88 µM | encyclopedia.pubnih.gov |

| Pyridine-based isoxazolidine (27b ) | A-549 | 72 mM | researchgate.net |

| p-Nitro and m-Nitro substituted isoxazolidines | MCF-7 | 23–153 µg/ml | oncologyradiotherapy.com |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and by modulating the cell cycle.

The highly active compounds 2f and 2g were found to induce significant cellular apoptosis in MCF-7, A549, and SKOV3 cancer cell lines. nih.gov In MCF-7 cells, treatment with 2f and 2g led to apoptosis rates of 86.89% and 75.17%, respectively, with a notable increase in both early and late apoptotic phases. nih.gov In A549 cells, compound 2f primarily enhanced late apoptosis (70.50%), while 2g induced early apoptosis (60.72%). nih.gov Treatment of SKOV-3 cells with 2g resulted in a remarkable 96.65% cellular apoptosis, comparable to the standard drug. nih.gov

Furthermore, these compounds were shown to modulate the cell cycle. nih.gov Compound 2f arrested the cell cycle in the S phase in MCF-7 and SKOV3 cells, and in the G2/M phase in A549 cells. nih.gov In contrast, compound 2g induced G0/G1 phase cell cycle arrest in all three cancer cell lines. nih.gov

Other studies have corroborated these findings:

The isoxazolidine derivative trans-16b was identified as a potent inducer of apoptosis in prostate cancer cells. mdpi.com

A potent isoxazole derivative, 33a , was found to induce apoptosis through the activation of caspase-3/7, leading to cell cycle arrest in the G2/M phase in A-549 cancer cells. encyclopedia.pub

Certain 3-subunit indoleacetamide derivatives, synthesized using meisoindigo (B1676166) as a template, arrest the cell cycle in the G1 phase and trigger caspase-dependent apoptosis. nih.gov

Quinazolinedione derivatives have been shown to induce apoptosis in MCF-7 cells, primarily through the activation of caspase-9. mdpi.com

The induction of apoptosis is a highly sought-after characteristic for anticancer drugs, as it leads to the clean and efficient removal of cancer cells without inducing an inflammatory response. mdpi.com The ability of this compound derivatives to trigger this process, often in a cell-type-specific manner, underscores their therapeutic potential. nih.govmdpi.com

Molecular Mechanism of Action in Cancer Therapy (e.g., MDM2-p53 Interaction Inhibition)

A promising strategy in cancer therapy is the reactivation of the tumor suppressor protein p53 by inhibiting its interaction with its primary negative regulator, the murine double minute 2 (MDM2) protein. beilstein-journals.orgnih.gov Overexpression of MDM2 is a common feature in many cancers, leading to the suppression of p53's tumor-suppressing functions. beilstein-journals.org

Several this compound derivatives have been designed and synthesized as potential inhibitors of the MDM2-p53 interaction. researchgate.netbeilstein-journals.org Spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones have been identified as a new class of potential MDM2-p53 inhibitors. beilstein-journals.org Biological tests have suggested that the antitumor activity of these compounds is linked to the inhibition of this protein-protein interaction. researchgate.netbeilstein-journals.org Docking studies have supported these biological findings, indicating that these compounds can effectively bind to the p53-binding pocket of MDM2. beilstein-journals.org

The p53 protein plays a crucial role in regulating cell cycle, DNA repair, and apoptosis. mdpi.com By inhibiting the MDM2-p53 interaction, these this compound derivatives can restore the normal function of p53, leading to the suppression of tumor growth. beilstein-journals.orgnih.gov This targeted approach offers the potential for more effective and less toxic cancer therapies.

In addition to MDM2-p53 inhibition, other molecular mechanisms have been proposed for the anticancer activity of this compound derivatives. For instance, compounds 2f and 2g were found to have good inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values of 0.298 ± 0.007 μM and 0.484 ± 0.01 µM, respectively. nih.gov EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that promote tumor growth and survival.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of this compound derivatives. These studies help to identify the key structural features responsible for their biological activity, guiding the design of more potent and selective compounds.

For the enantiopure isoxazolidine derivatives with activity against MCF-7, A-549, and SKOV3 cells, SAR studies revealed that the presence of a 2-hydroxyl group on the phenyl ring (2f ) conferred potent activity. nih.gov The introduction of a small electron-donating group, such as a methyl group, at the C-3 position of the aryl moiety (2c ) resulted in lower activity against MCF-7 and A549 cells compared to 2f . nih.gov

In the case of isoxazolidine derivatives targeting breast cancer cells, it was observed that the substitution on the aromatic rings played a minimal role in the bioactivity, suggesting that the core isoxazolidine ring is the primary determinant of cytotoxicity. umsida.ac.id However, another study on similar compounds noted that a para-methyl group (electron-donating) on the phenyl moiety and a nitro group (electron-withdrawing) increased the inhibitory effectiveness on MCF-7 cells. umsida.ac.id

For a series of 3,4-disubstituted maleimides, SAR studies indicated that 3,4-non-substituted maleimides had the strongest anti-leishmanial activities, while 3,4-dichloro-maleimides were the least cytotoxic. researchgate.net

These SAR studies provide valuable insights for the rational design of new this compound derivatives with improved anticancer efficacy. By systematically modifying the substituents on the isoxazolidine core and the attached aromatic rings, it is possible to fine-tune their biological activity and pharmacokinetic properties.

Antimicrobial Research

In addition to their anticancer properties, this compound derivatives have also shown promise as antimicrobial agents, with activity against a range of pathogenic bacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the antibacterial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria.

A series of novel substituted isoxazolidine derivatives were screened for their antibacterial activities. The results showed that all synthesized compounds displayed significant activity against the Gram-positive bacteria Staphylococcus epidermidis, Micrococcus luteus, and Bacillus cereus, as well as the Gram-negative bacterium Brucella abortus. dergipark.org.tr Notably, these compounds were effective against some strains for which standard drugs like kanamycin, ampicillin, and chloramphenicol (B1208) showed no activity. dergipark.org.tr

In another study, a series of (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives were synthesized and evaluated. researchgate.net Many of these compounds exhibited MIC values that were 2 to 10 times lower than the standard drug linezolid (B1675486) against several resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as the Gram-negative bacterium Klebsiella pneumoniae. researchgate.net

Furthermore, some isoxazole derivatives have shown significant antibacterial activity against Staphylococcus aureus, Bacillus megaterium, Escherichia coli, and Klebsiella pneumoniae at a concentration of 25μg/ml. innovareacademics.in

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Series | Gram-Positive Strains | Gram-Negative Strains | Reference(s) |

|---|---|---|---|

| Substituted isoxazolidine derivatives | S. epidermidis, M. luteus, B. cereus | B. abortus | dergipark.org.tr |

| (5S) N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamides | S. aureus, E. faecalis | K. pneumoniae | researchgate.net |

| Isoxazole derivatives | S. aureus, B. megaterium | E. coli, K. pneumoniae | innovareacademics.in |

The emergence of multidrug-resistant bacteria poses a significant threat to public health, and the development of new classes of antibiotics is a critical priority. nih.gov The promising antibacterial activity of this compound derivatives suggests that this scaffold could be a valuable starting point for the discovery of novel antibacterial agents.

Antifungal Activity

This compound derivatives have demonstrated notable antifungal properties against a range of fungal pathogens. Several studies have synthesized and evaluated new derivatives for their efficacy against various fungal strains.

For instance, a series of novel substituted isoxazolidine derivatives were synthesized and screened for their antifungal activities. The results indicated that all the synthesized compounds displayed significant activity against Candida albicans when compared to standard drugs. researchgate.net In another study, certain isoxazolidine derivatives, including 3a (ii), 3a (vii), 3a (viii), 3b (iv), 3b (vii), and 3b (viii), showed significant antifungal activity against Botrydiplodia theobromae, comparable to the standard drug Nystatin. researchgate.netnih.gov

Furthermore, research has shown that some isoxazolidine derivatives exhibit antifungal activity against Aspergillus niger, Cephalosporium acremonium, and Fusarium moniliforme. researchgate.net Spirocyclic and bicyclic 3-nitroisoxazolines have also been evaluated, with spirocyclic 3-nitroisoxazoline 1 showing more activity against fungal cultures than its bicyclic analogue. mdpi.com

The antifungal potential of these compounds underscores their importance as a scaffold for the development of new antifungal agents. The table below summarizes the antifungal activity of selected this compound derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity Level | Reference |

| Substituted isoxazolidine derivatives | Candida albicans | Significant | researchgate.net |

| 3a (ii), 3a (vii), 3a (viii), 3b (iv), 3b (vii), 3b (viii) | Botrydiplodia theobromae | Comparable to Nystatin | researchgate.netnih.gov |

| Isoxazolidine A (>96% ee) | Aspergillus niger, Cephalosporium acremonium, Fusarium moniliforme | Active | researchgate.net |

| Spirocyclic 3-nitroisoxazoline 1 | Fungal cultures | More active than bicyclic analogue | mdpi.com |

| Bicyclic 3-nitroisoxazoline 2 | Fungal cultures | Moderately active | mdpi.com |

Mechanisms of Antimicrobial Action (e.g., Cell Wall Biosynthesis Inhibition)

The antimicrobial action of certain this compound derivatives is attributed to their ability to interfere with bacterial cell wall synthesis. A prominent example is D-cycloserine, a 4-amino-1,2-oxazolidin-3-one. nih.gov

D-cycloserine functions as an analogue of D-alanine and disrupts the formation of the bacterial cell wall in the cytoplasm. nih.gov It achieves this by competitively inhibiting two crucial enzymes:

L-alanine racemase: This enzyme is responsible for converting L-alanine into D-alanine. nih.gov

D-alanine--D-alanine ligase: This enzyme incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation, a key component of the bacterial cell wall. nih.gov

By inhibiting these enzymes, D-cycloserine effectively halts the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately bacterial cell death. This mechanism of action makes it a valuable antibiotic, particularly in multi-drug regimens for treating tuberculosis. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. Research has shown that the nature and position of substituents on the isoxazolidine ring significantly influence their biological activity.

In one study, a series of spiro[indoline-3,3′-isoxazolidin]-2-one derivatives were synthesized and evaluated for their antibacterial activity. The SAR analysis revealed that the presence of a chloro-substituted styrene (B11656) moiety in compound 11c resulted in the most significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 20 µg/mL, outperforming the standard antibiotic gentamicin. researchgate.net

Another study on 2-(isoxazolidin-5-yl)carbapenems demonstrated that the antibacterial activity of β-methylcarbapenem derivatives was superior to that of the corresponding 1H-carbapenem derivatives. jst.go.jp Furthermore, within the 2-(isoxazolidin-5-yl)-1β-methylcarbapenems, the 5'R-isomer exhibited slightly better antibacterial activity than the 5'S-isomer. jst.go.jp

The diastereoselectivity of the cycloaddition reaction used to synthesize isoxazolidine derivatives also plays a role in their antibacterial activity. Studies on d-glucose-derived nitrones showed that electronic and spatial descriptors were major contributors to the antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

These SAR studies provide valuable insights for the rational design of more potent and selective antimicrobial agents based on the this compound scaffold.

Antidiabetic Research

This compound derivatives have emerged as a promising area of research for the development of new antidiabetic agents. One notable compound is Isoxazolidine-3,5-dione (JTT-501), which has been investigated for its insulin-sensitizing properties. nih.gov

In preclinical studies involving KKAy mice, JTT-501 demonstrated a significant reduction in blood glucose levels. nih.gov Further research into malonic acids and related compounds revealed that the 1,3-dicarbonyl structure is a key feature for insulin-sensitizing activity. nih.gov

Additionally, a series of isoxazolidine-isatin hybrids have been designed and synthesized as dual inhibitors of α-amylase and α-glucosidase, two enzymes involved in carbohydrate digestion and glucose absorption. All synthesized derivatives showed a range of inhibitory activity, with some compounds exhibiting high potency compared to the reference drug, acarbose. researchgate.net

The table below presents the inhibitory activity of selected isoxazolidine derivatives against α-amylase and α-glucosidase. researchgate.net

| Enzyme | IC50 Range of Synthesized Derivatives (μM) | Acarbose IC50 (μM) |

| α-amylase | 53.03 ± 0.106 to 232.8 ± 0.517 | 296.6 ± 0.825 |

| α-glucosidase | 94.33 ± 0.282 to 258.7 ± 0.521 | 780.4 ± 0.346 |

These findings highlight the potential of this compound derivatives as a scaffold for developing novel therapeutic agents for managing diabetes.

Neuroprotective Research

Research into the neuroprotective effects of this compound derivatives is an emerging field with promising initial findings. Studies have explored the potential of these compounds to protect nerve cells from damage, particularly in the context of cerebral ischemia.

One study reported the synthesis and neuroprotective effects of new N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their synthetic intermediates in an in vitro model of ischemia. Five of these analogues were found to protect HT22 cells from death at concentrations ranging from 1-5 µM. nih.gov The study also indicated that these compounds exert their neuroprotective effects through distinct mechanisms of action involving the MAP kinase family, which are key regulators of nerve cell survival and death. nih.gov

While direct research on this compound derivatives for neuroprotection is still developing, related heterocyclic structures have shown promise. For instance, PBN (α-phenyl-N-tert-butylnitrone), a nitrone compound, has demonstrated neuroprotective activity in stroke models. mdpi.com The synthesis of chiral 5-hydroxyisoxazolidines has also been achieved, providing a pathway to new derivatives that could be explored for their neuroprotective potential. bohrium.com

Anti-inflammatory Activity

This compound derivatives have demonstrated potential as anti-inflammatory agents in various studies. The isoxazole nucleus, a component of the this compound structure, is recognized for its role in compounds with anti-inflammatory properties. researchgate.net

Research has shown that derivatives of 1,3,4-oxadiazole (B1194373), which shares structural similarities with the this compound core, exhibit anti-inflammatory activity. brieflands.com In one study, newly synthesized 1,3,4-oxadiazole derivatives were evaluated using the carrageenan-induced rat-paw edema model. Several compounds, such as [3-Chloro-N-[5-(3-Chloro-phenyl)- researchgate.netnih.govzfin.org oxadiazole-2yl] benzamide (B126) (C4) and [4-Nitro-N-[5-(4-Nitro-phenyl)- researchgate.netnih.govzfin.org oxadiazole-2yl] benzamide (C7), showed a good response for anti-inflammatory activity when compared to the standard drug, indomethacin. brieflands.com

Furthermore, hybrid molecules containing imidazole (B134444) and indole (B1671886) nuclei, which can be conceptually related to substituted isoxazolidinones, have been investigated for their anti-inflammatory effects. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov

These findings suggest that the this compound scaffold is a promising template for the design and development of novel anti-inflammatory drugs.

Antioxidant Properties

In one study, a series of enantiopure isoxazolidines were synthesized and evaluated for their antioxidant activity using β-carotene/linoleic acid bleaching and thiobarbituric acid reactive species (TBARS) assays. One of the compounds, 3b , was found to be a more potent antioxidant than the standard drug in the TBARS assay, with an EC50 of 0.55 ± 0.09 mM compared to the standard's 2.73 ± 0.07 mM. researchgate.net This enhanced activity was suggested to be related to the presence of two electron-donating hydroxymethyl groups in its side chains. researchgate.net

Another study focused on new quinazolin-4(3H)-one-isoxazole derivatives and tested their antioxidant potential using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assay. The synthesized compounds exhibited significant radical scavenging activity, indicating their potential for future biological applications. mdpi.com

Furthermore, a series of substituted benzenesulfonamides, including this compound phenylsulfonamide derivatives, were synthesized and shown to possess potent antioxidant potential in both homogeneous and heterogeneous systems. nih.govacs.org

The table below summarizes the antioxidant activity of some this compound related derivatives.

| Compound/Derivative | Assay | Result | Reference |

| Enantiopure isoxazolidine 3b | TBARS | EC50 = 0.55 ± 0.09 mM (More potent than standard) | researchgate.net |

| Quinazolin-4(3H)-one-isoxazole derivatives | DPPH radical scavenging | Significant activity | mdpi.com |

| Substituted benzenesulfonamides (including this compound derivatives) | Homogeneous and heterogeneous systems | Potent antioxidant potential | nih.govacs.org |

These findings underscore the potential of this compound derivatives as a source of new antioxidant compounds.

This compound as a Privileged Scaffold in Drug Discovery

The this compound core is a significant heterocyclic motif that has garnered attention in medicinal chemistry. It is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. The inherent structural and electronic features of the this compound ring, including its ability to engage in various non-covalent interactions, make it an attractive starting point for drug design. A notable example of its therapeutic relevance is the naturally occurring antibiotic D-cycloserine, which is chemically (R)-4-amino-isoxazolidin-3-one. ebi.ac.uknih.gov This compound's established role as an antitubercular agent underscores the potential of the this compound scaffold in medicine. nih.gov

Scaffold-Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel compounds with improved potency, selectivity, and pharmacokinetic profiles. niper.gov.inuniroma1.itnih.gov Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while maintaining the original biological activity. biosolveit.deuniroma1.it Bioisosterism involves swapping a functional group with another that has similar physicochemical properties to modulate the molecule's characteristics. u-strasbg.frresearchgate.net

The this compound moiety has been effectively utilized in both strategies. In one prominent example of bioisosteric replacement, the carboxylic acid group of 2-(phenylsulfonamido)acetic acid chemotype, known aldose reductase inhibitors (ARIs), was replaced with an this compound ring. nih.gov This modification was part of an effort to find alternatives to carboxylic acids, which can have poor bioavailability. ebi.ac.uk While the (R)-enantiomer of the resulting this compound derivative did not show significant ARI activity in this particular study, it demonstrates the application of this scaffold as a potential bioisostere for the carboxylate group. nih.gov

A clear instance of scaffold hopping involves the antibiotic caprazamycins, which are potent antimycobacterial agents. niper.gov.in Researchers successfully replaced the complex diazepanone moiety within the caprazamycin (B1248949) structure with a simpler isoxazolidine scaffold, showcasing the utility of the isoxazolidine ring in generating novel and potentially more synthetically accessible analogues. niper.gov.in

Table 1: Examples of this compound in Bioisosteric Replacement and Scaffold Hopping

| Original Moiety/Scaffold | Replacement Scaffold | Target/Application | Reference |

|---|---|---|---|

| Carboxylic Acid | This compound | Aldose Reductase Inhibition | nih.gov |

| Diazepanone | Isoxazolidine | Antimycobacterial Agents | niper.gov.in |

Mimicry of Biological Analogues (e.g., Nucleosides, Amino Acids)

The structural versatility of the isoxazolidine ring allows it to mimic the structures of essential biological building blocks, particularly amino acids and the sugar moiety of nucleosides. acs.orgresearchgate.net This mimicry enables derivatives to interact with biological pathways, acting as inhibitors or modulators.

Amino Acid Mimicry: The most prominent example of the this compound scaffold mimicking an amino acid is the antibiotic D-cycloserine ((R)-4-amino-isoxazolidin-3-one). ebi.ac.uk D-cycloserine is a structural analogue of the amino acid D-alanine. nih.gov This mimicry is the basis of its antibacterial action; it competitively inhibits two key enzymes in bacterial cell wall synthesis, L-alanine racemase and D-alanine:D-alanine ligase, thereby disrupting peptidoglycan formation. nih.gov The isoxazolidine scaffold in general is recognized as a valuable precursor for synthesizing various amino acid analogues. preprints.orgdergipark.org.tr

Nucleoside Mimicry: In the design of antiviral and anticancer agents, the isoxazolidine ring has been successfully used as a bioisosteric replacement for the furanose (sugar) ring of natural nucleosides. acs.orgsemanticscholar.orgmdpi.com These "N,O-nucleosides" or isoxazolidinyl nucleosides are designed to act as antimetabolites, interfering with DNA or RNA synthesis. semanticscholar.orgmdpi.com For instance, isoxazolidine-based nucleoside analogues have been synthesized and evaluated for their cytotoxic properties. nih.gov The replacement of the sugar ring with the isoxazolidine moiety can lead to compounds that act as DNA chain terminators or inhibitors of enzymes like reverse transcriptase. semanticscholar.org Several isoxazolidine analogues of nucleotides have demonstrated cytotoxic activity against various cancer cell lines. mdpi.com For example, 5-naphthylisoxazolidines induced apoptosis in HeLa and K562 cell lines, and 3-(diethoxyphosphoryl)isoxazolidines showed similar cytotoxicity. mdpi.com

Table 2: this compound Scaffold as a Mimic of Biological Molecules

| Biological Analogue | Isoxazolidine-3-one Derivative Example | Mechanism/Application | Reference |

|---|---|---|---|

| D-alanine (Amino Acid) | D-cycloserine ((R)-4-amino-isoxazolidin-3-one) | Inhibition of bacterial cell wall synthesis; antitubercular agent. | nih.gov |

| Furanose Ring (in Nucleosides) | 5-Arylisoxazolidin-3-yl-3-diethoxyphosphonates | Cytotoxicity against cancer cell lines (e.g., HeLa, K562). | nih.gov |

| Furanose Ring (in Nucleosides) | (3′RS,5′SR)-5-[2′-benzyl-5′-hydroxymethyl-1′,2′-isoxazolidin-3′-yl]uracil | Potential inhibitor of pseudouridine (B1679824) 5′-monophosphate glycosidase. | mdpi.com |

Computational Assessment of Drug-Likeness and Pharmacokinetic Properties

In modern drug discovery, in silico (computational) methods are indispensable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties and drug-likeness of new chemical entities before their synthesis. u-strasbg.frbohrium.com These computational tools help to prioritize candidates with favorable pharmacokinetic profiles and reduce late-stage attrition in drug development. frontiersin.orgnih.gov

Derivatives based on the isoxazolidine scaffold are frequently subjected to such computational evaluations. preprints.orgresearchgate.net Studies often employ software and web tools like SwissADME to calculate key physicochemical and pharmacokinetic parameters. frontiersin.orgbiointerfaceresearch.com These assessments typically evaluate compliance with established drug-likeness filters, such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability. researchgate.netbiointerfaceresearch.com